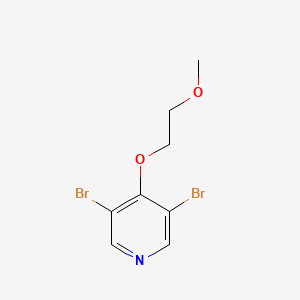
3,5-Dibromo-4-(2-methoxyethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-(2-methoxyethoxy)pyridine is a chemical compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms at the 3 and 5 positions, along with a 2-methoxyethoxy group at the 4 position, makes it a unique and valuable compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(2-methoxyethoxy)pyridine typically involves the bromination of pyridine derivatives. One common method involves the lithiation of 3,5-dibromopyridine with lithium diisopropylamide, followed by reaction with electrophiles to yield the desired product . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Lithium Diisopropylamide: Used for lithiation reactions.
Electrophiles: Used in substitution reactions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .
Applications De Recherche Scientifique
3,5-Dibromo-4-(2-methoxyethoxy)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-(2-methoxyethoxy)pyridine involves its interaction with various molecular targets and pathways. The bromine atoms and the 2-methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromopyridine: A simpler derivative with only bromine atoms at the 3 and 5 positions.
3,5-Dibromo-4-methoxypyridine: Similar structure but with a methoxy group instead of a 2-methoxyethoxy group.
Uniqueness
3,5-Dibromo-4-(2-methoxyethoxy)pyridine is unique due to the presence of the 2-methoxyethoxy group, which can enhance its solubility and reactivity compared to other similar compounds . This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H9Br2NO2 |
|---|---|
Poids moléculaire |
310.97 g/mol |
Nom IUPAC |
3,5-dibromo-4-(2-methoxyethoxy)pyridine |
InChI |
InChI=1S/C8H9Br2NO2/c1-12-2-3-13-8-6(9)4-11-5-7(8)10/h4-5H,2-3H2,1H3 |
Clé InChI |
NYTKKWHUUGQOIL-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=NC=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


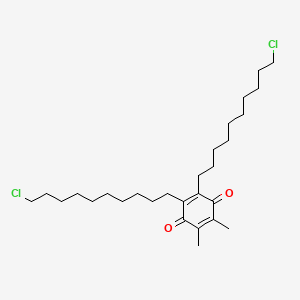
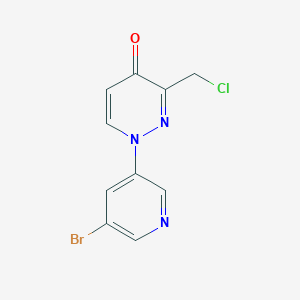
amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)
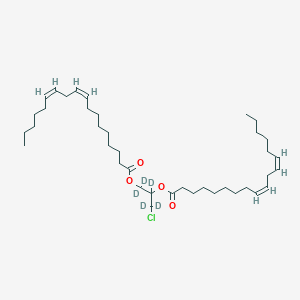
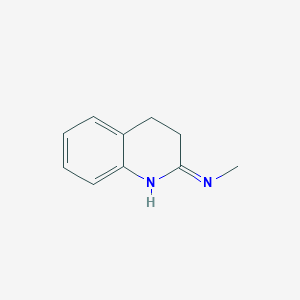
![Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate](/img/structure/B13851697.png)
![rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]](/img/structure/B13851703.png)
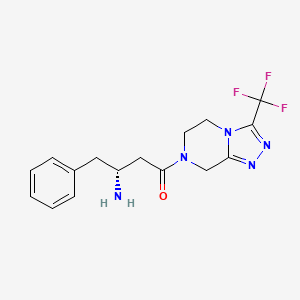
![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)](/img/structure/B13851718.png)
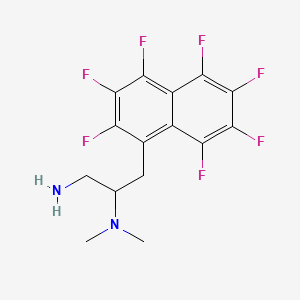
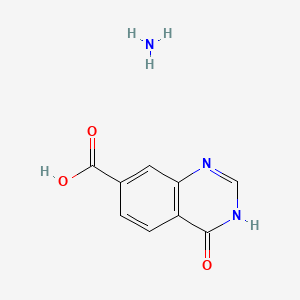
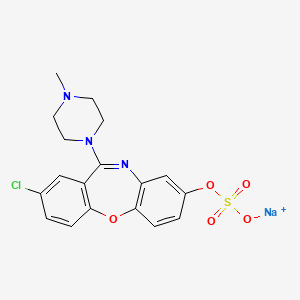
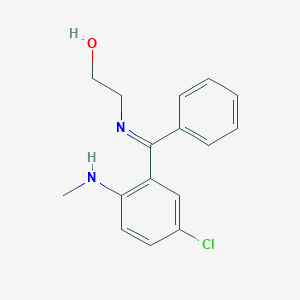
![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)
